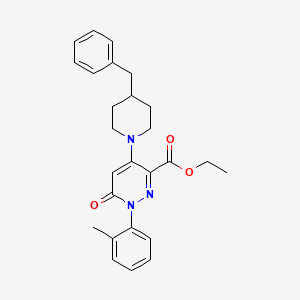
ethyl 4-(4-benzylpiperidin-1-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-benzylpiperidin-1-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.22089180 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-benzylpiperidin-1-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, and research findings.
Structural Characteristics
The compound has the following molecular formula: C26H29N3O3 and a molecular weight of approximately 429.54 g/mol. The structure includes:
- Benzylpiperidine moiety : Known for its interaction with neurotransmitter receptors.
- Pyridazine ring : Potentially involved in enzyme interactions.
- Ethyl ester functional group : Influences solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : The benzylpiperidine fragment may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Enzymatic Pathways : The pyridazine ring can interact with enzymes involved in cellular signaling, which may lead to inhibition or modulation of specific pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that this compound may possess antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For instance, similar compounds have been evaluated for their effectiveness against various cancer types, indicating a promising direction for further research.
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in treating conditions such as anxiety and depression. Its structural similarity to known psychoactive compounds positions it as a candidate for further neuropharmacological studies.
Synthesis and Research Findings
The synthesis of this compound typically involves several steps:
- Formation of Benzylpiperidine : Reaction of benzyl chloride with piperidine in the presence of a base.
- Pyridazine Ring Formation : Reaction with hydrazine derivatives under controlled conditions.
- Carboxylate Esterification : Final esterification step to yield the target compound.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzylpiperidine | Lacks pyridazine and ethyl ester groups | Limited neuroactivity |
| Pyridazine Derivatives | Varying substituents on the pyridazine ring | Diverse biological activities |
| Ethyl Esters of Piperidine Derivatives | Similar ester functional groups | Varies based on core structure |
Case Studies and Experimental Data
Several studies have assessed the biological activity of related compounds. For example:
- In Vitro Studies : Compounds similar to this compound have been tested against multiple cancer cell lines (e.g., MCF-7, MDA-MB 231) showing significant inhibitory effects on cell proliferation.
- Molecular Docking Studies : These studies suggest that the compound may effectively bind to targets associated with tumor growth and progression.
Properties
IUPAC Name |
ethyl 4-(4-benzylpiperidin-1-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-3-32-26(31)25-23(18-24(30)29(27-25)22-12-8-7-9-19(22)2)28-15-13-21(14-16-28)17-20-10-5-4-6-11-20/h4-12,18,21H,3,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBASALFUUJQUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














